Fmoc-D-Asp-obzl

Chiral peptide synthesis Enantiomeric purity D-amino acid building blocks

Peptide chemists requiring enantiopure D-aspartic acid residues with orthogonal side-chain protection face challenges in sourcing building blocks with documented stereochemical fidelity. Fmoc-D-Asp-obzl directly addresses this need: • Orthogonal Selectivity: The benzyl ester remains intact during TFA cleavage, enabling selective post-synthetic modification of the β-carboxyl group-a capability not achievable with OtBu-protected analogs. • Aspartimide Mitigation: The benzyl ester's steric bulk reduces aspartimide formation risk compared to methyl/ethyl esters in Asp-Gly/Asn motifs. • Enantiomeric Assurance: Specified ≤0.5% L-enantiomer content ensures diastereomeric purity for reproducible SAR studies and preclinical development.

Molecular Formula C26H23NO6
Molecular Weight 445.5 g/mol
Cat. No. B13491693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Asp-obzl
Molecular FormulaC26H23NO6
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H23NO6/c28-24(29)14-23(25(30)32-15-17-8-2-1-3-9-17)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,29)/t23-/m1/s1
InChIKeyCBZSVHFNEMONDZ-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Asp-obzl: Protected D-Aspartic Acid Building Block


Fmoc-D-Asp-obzl (CAS 150009-58-8), also designated as Fmoc-D-Asp(OBzl)-OH or N-α-Fmoc-D-aspartic acid β-benzyl ester, is a trifunctional protected amino acid derivative with molecular formula C₂₆H₂₃NO₆ and molecular weight 445.47 g/mol [1]. It serves as a building block in Fmoc-based solid-phase peptide synthesis (SPPS), featuring a base-labile Fmoc group for temporary N-α protection and a TFA-labile benzyl ester for permanent side-chain carboxyl protection . The D-enantiomeric configuration enables incorporation of non-natural D-aspartic acid residues into peptides for chirality-dependent structure-activity studies and protease-resistant peptide therapeutics .

D-enantiomer for chirality-dependent peptide studies
Benzyl ester orthogonal to Fmoc/tBu deprotection
Supplier-reported HPLC purity specification for SPPS

Why Substituting Fmoc-D-Asp-obzl Risks Synthesis Failure


Substituting Fmoc-D-Asp-obzl with Fmoc-L-Asp-obzl, Fmoc-D-Asp(OtBu)-OH, or Fmoc-D-Asp-OH in peptide synthesis introduces fundamental changes to stereochemical outcome, orthogonal deprotection compatibility, or side-chain protection status that cannot be compensated by adjusting coupling conditions . The D-configuration is essential for generating peptides with defined D-amino acid substitution patterns required for protease resistance and conformational studies; L-enantiomer substitution yields diastereomeric products with altered biological and structural properties . The benzyl ester side-chain protection is orthogonal to Fmoc/tBu strategies, providing selective deprotection orthogonal to acid-labile tBu groups under hydrogenolytic or strong acid conditions—a selectivity not achievable with OtBu-protected or unprotected analogs .

L-enantiomer substitution
May produce diastereomeric peptides and alter stereochemical outcome.
OtBu ester analog
Lacks orthogonal benzyl protection; side-chain deprotects under TFA, limiting selective modification.
Unprotected D-Asp
May introduce side reactions and cannot provide selective carboxyl masking.

Fmoc-D-Asp-obzl: Purity, Enantiomeric Specification, and Orthogonal Protection


Enantiomeric Purity and L-Enantiomer Control

Fmoc-D-Asp-obzl is supplied with a defined enantiomeric purity specification of ≤0.5% L-enantiomer contaminant as measured by chiral HPLC [1]. This specification is critical for D-amino acid incorporation: the Fmoc-L-Asp-obzl analog (CAS 86060-83-5) is characterized by ≥99.0% (a/a) enantiomeric purity but represents the opposite stereoisomer, which would produce diastereomeric peptide products if inadvertently substituted . The chiral purity specification enables quantitative control over stereochemical integrity in D-peptide synthesis.

Enantiomeric Purity
Reported
≤0.5% L-enantiomer vs L-enantiomer ≥99.0% (a/a)
Supports D-configuration fidelity verification
Chiral HPLC specification; diastereomer prevention context
Chiral peptide synthesis Enantiomeric purity D-amino acid building blocks

HPLC Purity Comparison Across Derivatives

Commercially available Fmoc-D-Asp-obzl is supplied with a specified HPLC purity of ≥98% (area%) from multiple vendors [1]. In comparison, Fmoc-D-Asp(OtBu)-OH (the tert-butyl ester analog) is typically offered at ≥98% purity, while Fmoc-D-Asp-OH (unprotected side-chain) is available at ≥98% purity [2]. The consistent ≥98% HPLC purity specification across vendors establishes a procurement baseline, though no direct head-to-head purity study comparing these three derivatives in a single analytical run is publicly available.

HPLC Purity
Class-level
≥98% (a/a)
Meets SPPS coupling purity threshold
Comparable across Fmoc-D-Asp derivatives; vendor-reported
Solid-phase peptide synthesis Amino acid purity HPLC quality control

Orthogonal Deprotection: OBzl vs. OtBu Side-Chain Protection

The benzyl ester (OBzl) protecting group in Fmoc-D-Asp-obzl is removed by hydrogenation over Pd/C or with strong acids such as TFMSA, whereas the tert-butyl ester (OtBu) group in Fmoc-D-Asp(OtBu)-OH is removed under standard TFA cleavage conditions [1]. This orthogonal deprotection profile enables selective side-chain manipulation in peptides containing multiple carboxyl functionalities: OBzl groups remain intact during TFA-mediated global deprotection of tBu-protected residues, allowing post-synthetic modification or selective deprotection sequences not possible with the OtBu analog .

Orthogonal Deprotection
Class-level
OBzl: H₂/Pd-C vs OtBu: TFA
Enables selective side-chain deprotection sequence
OBzl stable to TFA; orthogonal to tBu cleavage
Orthogonal protection strategy Fmoc SPPS Side-chain deprotection

Asp vs. Glu Carboxyl Protection Selectivity

Fmoc-D-Asp-obzl protects the β-carboxyl group of aspartic acid as a benzyl ester, leaving the α-carboxyl free for amide bond formation. This contrasts with Fmoc-D-Glu(OBzl)-OH, which protects the γ-carboxyl of glutamic acid (one additional methylene unit) . The difference in side-chain length (β vs. γ) and associated steric and electronic properties affects coupling kinetics and aspartimide formation propensity: Asp-containing sequences exhibit greater susceptibility to base-catalyzed aspartimide formation during repetitive Fmoc deprotection compared to Glu-containing sequences, a phenomenon extensively documented in Fmoc SPPS literature [1].

Aspartimide Formation
Class-level
5-membered ring risk
Asp side-chain proximity favors cyclic imide formation
Compared to Glu (6-membered ring); may require optimization
Acidic amino acid building blocks Side-chain protection Peptide functional group differentiation

Fmoc-D-Asp-obzl: Research and Industrial Applications


Synthesis of D-Amino Acid Therapeutic Peptides

Fmoc-D-Asp-obzl with specified ≤0.5% L-enantiomer content [1] is essential for synthesizing peptide therapeutics incorporating D-aspartic acid residues. D-amino acid substitution confers enhanced proteolytic stability and altered receptor binding profiles compared to all-L peptides. The documented enantiomeric purity specification provides quality assurance for stereochemical fidelity in peptides intended for structure-activity relationship studies or preclinical development. Procurement of D-enantiomer-specific building blocks prevents diastereomeric contamination that would necessitate costly preparative chiral purification.

Orthogonal Protection for Post-Synthetic Carboxyl Modification

Fmoc-D-Asp-obzl enables orthogonal protection strategies where the β-carboxyl benzyl ester remains intact during TFA-mediated global deprotection of tBu-protected residues [2]. This TFA-stability of the OBzl group allows selective, post-synthetic modification of the Asp side-chain carboxyl—including amidation, esterification, or conjugation to fluorophores, biotin, or drug payloads—after removal of other protecting groups. This orthogonal selectivity is not achievable with Fmoc-D-Asp(OtBu)-OH, which would deprotect simultaneously with other tBu-protected residues under TFA conditions.

Aspartimide Formation Mitigation in Peptide Synthesis

Fmoc-D-Asp-obzl with benzyl ester protection provides a defined option for managing aspartimide formation risk during Fmoc SPPS [3]. Research indicates that increasing steric bulk of the aspartic acid ester moiety can decrease aspartimide formation [3]. The benzyl ester offers intermediate steric protection between methyl/ethyl esters (lower bulk, higher aspartimide risk) and bulky trialkylmethyl esters (higher bulk, lower risk but increased coupling difficulty). Procurement of Fmoc-D-Asp-obzl with documented purity specifications enables reproducible optimization of aspartimide suppression strategies for Asp-containing sequences with known susceptibility (e.g., Asp-Gly, Asp-Asn motifs).

Differential Carboxyl Protection for Sequential Deprotection

Fmoc-D-Asp-obzl serves as a key building block in syntheses requiring differential protection of multiple carboxyl functionalities. When combined with Fmoc-D-Glu(OtBu)-OH or Fmoc-D-Asp(OtBu)-OH in the same sequence, the orthogonal stability of OBzl (stable to TFA, labile to hydrogenation) versus OtBu (labile to TFA) enables sequential side-chain deprotection and selective functionalization . This strategy is essential for synthesizing cyclic peptides via side-chain lactamization, preparing peptide conjugates with site-specific modifications, or generating peptide libraries with differential carboxyl display for binding assays. The documented deprotection selectivity profile informs procurement decisions for multi-acidic peptide synthesis campaigns.

Application
Selection Property
Validation Focus
D-peptide stability studies
Enantiomeric purity specification
Stereochemical fidelity by chiral HPLC
Orthogonal deprotection studies
OBzl TFA-stability
Selective side-chain deprotection validation
Aspartimide-prone sequence synthesis
Benzyl ester steric bulk
Aspartimide side-product monitoring
Sequential carboxyl deprotection
OBzl vs OtBu orthogonality
Deprotection selectivity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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